N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide
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Overview
Description
N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridine and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.
Scientific Research Applications
N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole and pyridine derivatives.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
Thiazole-based drugs: Sulfathiazole, Ritonavir, Abafungin.
Pyridine-based drugs: Nicotinamide, Pyridoxine.
Uniqueness
N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
303162-93-8 |
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Molecular Formula |
C27H21N3OS2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C27H21N3OS2/c1-17-7-6-10-20(13-17)24-25(33-27(30-24)22-14-18(2)16-32-22)21-11-12-28-23(15-21)29-26(31)19-8-4-3-5-9-19/h3-16H,1-2H3,(H,28,29,31) |
InChI Key |
HGWFCNIVBKBVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC(=CS3)C)C4=CC(=NC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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